The compound 11C-OMAR, or N-(4-cyanotetrahydro-2H-pyran-4-yl)-N-(1-cyanocyclohexyl) derivatives, is a radiolabeled ligand specifically developed for imaging cannabinoid type-1 receptors (CB1R) using positron emission tomography (PET). This compound has gained significant interest in neuropharmacology due to its potential applications in studying neuropsychiatric disorders, including schizophrenia and depression. The development of 11C-OMAR allows for the non-invasive investigation of CB1R availability in the human brain, providing insights into the role of the endocannabinoid system in various neurological conditions.
11C-OMAR is classified as a radiopharmaceutical, specifically a radiotracer used in PET imaging. It is synthesized from carbon-11, a radioactive isotope of carbon, which allows it to be used in dynamic imaging studies. The compound is part of a broader category of cannabinoid receptor ligands that includes both agonists and antagonists, with 11C-OMAR functioning as an inverse agonist.
The synthesis of 11C-OMAR involves several steps, typically utilizing automated synthesis modules for efficiency and precision. The key steps include:
The automated synthesis process enhances reproducibility and minimizes human error, which is critical given the short half-life of carbon-11 (approximately 20 minutes).
The molecular structure of 11C-OMAR can be represented as follows:
This structure features a tetrahydropyran ring and cyanide substituents that contribute to its binding affinity for CB1 receptors. The specific arrangement of functional groups plays a crucial role in its pharmacological properties.
The chemical reactions involved in synthesizing 11C-OMAR typically include:
These reactions are optimized to maximize yield and minimize by-products, which is essential given the time constraints imposed by the short half-life of carbon-11.
The mechanism of action for 11C-OMAR primarily involves its binding affinity to CB1 receptors in the brain. Upon administration, it competes with endogenous cannabinoids for binding sites on these receptors:
The primary applications of 11C-OMAR include:
The synthesis of OMAR (JHU75528) and its desmethyl precursor (desmethyl-OMAR) originally suffered from low efficiency, limiting clinical accessibility. Initial routes starting from 2,4-dichloroaniline required 4–5 steps but achieved poor overall yields (19–37%) [1]. Key optimizations revolutionized precursor production:
These advances resulted in overall yields of 33% for OMAR and 30% for desmethyl-OMAR – a >2-fold improvement versus literature methods [1] [2].
Table 1: Optimization of OMAR Precursor Synthesis
Reaction Step | Original Conditions | Improved Conditions | Yield Increase |
---|---|---|---|
Cycloaddition | EtONa/EtOH | Et₃N/t-BuOH | 19% → 63% |
Coupling | SOCl₂/toluene | Oxalyl chloride/DMF/CH₂Cl₂ | 37% → 60% |
Demethylation | Multi-step | LiBr/DMF (reflux) | N/A → 91% |
Automated production of [¹¹C]OMAR leverages modular systems to ensure reproducibility and compliance with Good Manufacturing Practice (GMP). The TRACERlab series (e.g., FX C Pro, FX FE) enables:
This automation reduces operator radiation exposure and ensures batch consistency – critical for clinical translation [4] [5].
Transitioning [¹¹C]OMAR synthesis from research to clinical scale faces hurdles:
Despite these challenges, cassette-based automated synthesis has enabled multi-center clinical trials using [¹¹C]OMAR for cannabinoid receptor imaging [3] [4].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: